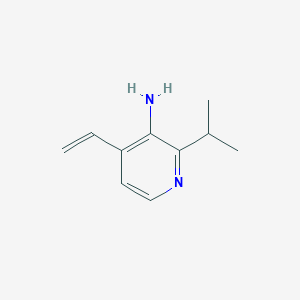
2-Isopropyl-4-vinylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-vinylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the 2-position, a vinyl group at the 4-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-isopropyl-4-chloropyridine with vinylamine under suitable conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-isopropyl-4-bromopyridine is reacted with vinylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. This reaction is typically performed in a solvent like ethanol or water at temperatures ranging from 50 to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
2-Isopropyl-4-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-vinylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group allows for potential covalent binding to target proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
Comparison with Similar Compounds
2-Isopropyl-4-vinylpyridin-3-amine can be compared with other pyridine derivatives, such as:
2-Isopropyl-4-methylpyridin-3-amine: Similar structure but with a methyl group instead of a vinyl group, leading to different reactivity and applications.
2-Isopropyl-4-chloropyridin-3-amine: Contains a chlorine atom, making it more reactive in substitution reactions.
2-Isopropyl-4-bromopyridin-3-amine: Similar to the chlorinated derivative but with a bromine atom, which can be used in cross-coupling reactions.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for covalent interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-ethenyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h4-7H,1,11H2,2-3H3 |
InChI Key |
SKUSEKAIDHDZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



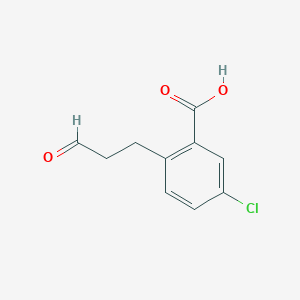
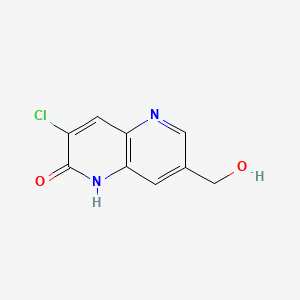
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
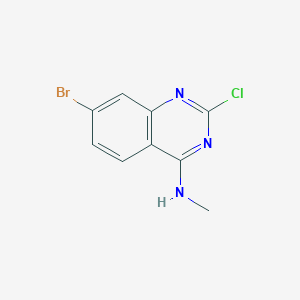
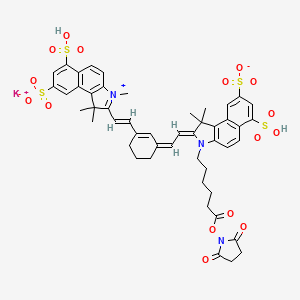
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)


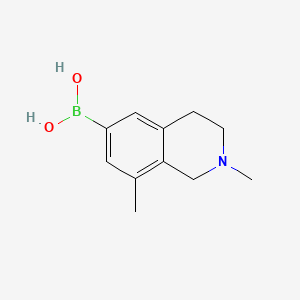

![6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
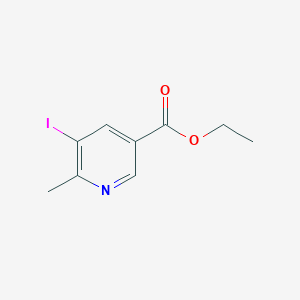
![3-bromo-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13923942.png)
